molecular formula C5H4N4O4 B1331386 4-Amino-3,5-dinitropyridine CAS No. 31793-29-0

4-Amino-3,5-dinitropyridine

Cat. No. B1331386
CAS RN: 31793-29-0
M. Wt: 184.11 g/mol
InChI Key: IEUQRKITTGSLJL-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its potential applications and interesting chemical properties. The compound has been synthesized through different methods and has been analyzed for its molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 4-amino-3,5-dinitropyridine derivatives has been achieved through facile synthetic routes. Starting with 2-chloropyridin-4-amine, an unexpected one-step nitration reaction yields dinitrated derivatives. These derivatives then undergo nucleophilic substitution reactions with various nucleophiles such as sodium azide, potassium fluoride, ammonia, methylamine, and 4-nitroimidazol, leading to the formation of substituted 4-amino-3,5-dinitropyridine derivatives. Notably, these reactions are carried out under mild conditions, which is advantageous for practical applications .

Molecular Structure Analysis

The molecular and crystal structures of related nitropyridine derivatives have been determined using X-ray crystallography and density functional theory (DFT) calculations. These structures are stabilized by hydrogen bonds and exhibit a layered arrangement. The vibrational spectra of these compounds have been interpreted with the aid of normal coordinate analysis, providing insights into the molecular structure of 4-amino-3,5-dinitropyridine and its derivatives .

Chemical Reactions Analysis

The chemical reactivity of 4-amino-3,5-dinitropyridine has been explored through various reactions. For instance, its azide derivative can undergo ring closure to form a novel heterocyclic compound. Additionally, the amination of 3,5-dinitropyridines with liquid ammonia and potassium permanganate has been studied, revealing the formation of mono-, di-, and triamino-substituted compounds. The regioselectivity of this amination process has been suggested to be a charge-controlled process, as supported by quantum-mechanical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-3,5-dinitropyridine derivatives have been extensively studied using various spectroscopic techniques and theoretical calculations. Vibrational spectroscopy, aided by DFT calculations, has provided detailed information on the fundamental vibrational frequencies and intensities of the vibrational bands. These studies have shown excellent agreement between observed and calculated frequencies, which helps in understanding the physical properties of these compounds . Additionally, the effect of charge transfer on the spectral analysis of related compounds has been investigated, revealing insights into the stability and basicity of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Amino-3,5-dinitropyridine and its derivatives can be synthesized through various methods, including amination with liquid ammonia and potassium permanganate, leading to mono-, di-, and triamino-substituted compounds. This process involves intermediate amino σ-adducts detectable by 1H-NMR spectroscopy, and the regioselectivity of the amination is suggested to be a charge-controlled process (Woźniak, Bańskira, & Szpakiewicz, 1993).
  • The synthesis of 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) has been reported using 4-amino-2, 6-dichloropyridine as a raw material. ABDP is noted for its thermal stability, and the study of its thermal properties includes thermogravimetry and differential scanning calorimetry (Zhou, Ma, Liu, & Yao, 2017).
  • New synthetic routes for 4-amino-3,5-dinitropyridine derivatives have been explored, utilizing nitration of 2-chloropyridin-4-amine and subsequent nucleophilic substitution reactions with various agents. These reactions occur under mild conditions, highlighting their efficiency and potential for diverse applications (Ma, Wang, Hou, Liu, & Yao, 2013).

Vibrational Spectra and Quantum Chemical Calculations

  • The vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have been analyzed using density functional theory (DFT) calculations. This study contributes to understanding the molecular behavior of these compounds and their interactions at a quantum level (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

Kinetics and Mechanisms

  • Research on the kinetics of reactions involving 2-chloro-3,5-dinitropyridine with meta- and para-substituted anilines has been conducted. This work is significant for understanding reaction mechanisms and the formation of dinitropyridine derivatives, which can be crucial in synthesizing new compounds (Hegazy, Fattah, Hamed, & Sharaf, 2000).

Potential Applications in Materials Science

  • Synthesis of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) indicates potential applications in materials science, especially in the development of new energetic materials with high density, low thermal stability, and good detonation properties (Ma, Pan, Jiang, Liu, & Yao, 2018).

Applications in Liquid Chromatography and Electrochemistry

  • 3,5-Dinitrobenzoic acid anhydride, closely related to 4-amino-3,5-dinitropyridine, has been utilized as a reagent in liquid chromatography and electrochemistry for the determination of amines and amino acids, highlighting its potential application in analytical chemistry (Jacobs & Kissinger, 1982).

Mechanism of Action

Target of Action

It is known that 4-amino-3,5-dinitropyridine is a type of energetic material , which suggests that its targets could be related to energy production or release in certain chemical reactions.

Mode of Action

It’s known that 4-amino-3,5-dinitropyridine decomposes at about 290 °c . This decomposition could be a key part of its mode of action, particularly if it is used as an energetic material.

Biochemical Pathways

Given its classification as an energetic material , it may be involved in pathways related to energy production or release.

Pharmacokinetics

Its decomposition at about 290 °c could impact its bioavailability, as it suggests that the compound may break down under certain conditions.

Result of Action

Its decomposition at about 290 °c suggests that it could have significant effects in systems or environments where high temperatures are involved.

Action Environment

Environmental factors could significantly influence the action, efficacy, and stability of 4-Amino-3,5-dinitropyridine. For instance, its decomposition at about 290 °C suggests that temperature is a key environmental factor. In environments with temperatures near or exceeding this threshold, the compound may decompose and its action may be altered.

properties

IUPAC Name

3,5-dinitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQRKITTGSLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297230
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31793-29-0
Record name 31793-29-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114826
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthetic route used to produce 4-Amino-3,5-dinitropyridine derivatives in these studies?

A1: The research highlights a facile and efficient synthetic route for producing a variety of 4-Amino-3,5-dinitropyridine derivatives. [, ] This method employs a one-step nitration of 2-chloropyridin-4-amine (1) to create the dinitrated product. [] This is followed by nucleophilic substitution reactions with various reagents under mild conditions. [] This approach offers an advantage over previous methods that may have involved harsher conditions or multiple steps.

Q2: What types of substitutions are possible on the 4-Amino-3,5-dinitropyridine scaffold using this method?

A2: The research demonstrates the versatility of this synthetic route by showcasing substitutions at the 2-position of the pyridine ring. Successful examples include incorporating azide, fluoride, ammonia, methylamine, and 4-nitroimidazole. [, ] Notably, the azide derivative can undergo further ring closure to form 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide. []

Q3: What analytical techniques were used to confirm the structure of the synthesized 4-Amino-3,5-dinitropyridine derivatives?

A3: While the provided abstracts do not explicitly state the analytical techniques used for all derivatives, one paper mentions the use of 1H NMR, IR spectroscopy, and mass spectrometry to characterize the synthesized aminonitropyridines and byproducts. []

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